molecular formula C11H16 B14638925 (Cyclopenta-1,3-dien-1-yl)cyclohexane CAS No. 52274-31-4

(Cyclopenta-1,3-dien-1-yl)cyclohexane

Cat. No.: B14638925
CAS No.: 52274-31-4
M. Wt: 148.24 g/mol
InChI Key: AQHXALDLCNTRII-UHFFFAOYSA-N
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Description

1-cyclohexylcyclopenta-1,3-diene is a conjugated diene, which means it contains two double bonds separated by a single bond. This structural feature imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis. Conjugated dienes are known for their stability and reactivity, which are influenced by the delocalization of electrons across the double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclohexylcyclopenta-1,3-diene can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reductive coupling of alkynes using nickel catalysts has been shown to be an effective method for synthesizing highly substituted 1,3-dienes . This method offers high atom and step economy, making it a preferred choice for synthesizing complex dienes.

Industrial Production Methods

In an industrial setting, the production of 1-cyclohexylcyclopenta-1,3-diene may involve large-scale catalytic processes. The use of transition metal catalysts, such as nickel or palladium, can facilitate the efficient coupling of alkyne precursors to form the desired diene. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Electrophilic Addition: The compound can react with electrophiles, such as hydrogen halides, to form addition products.

    Oxidation and Reduction: The diene can be oxidized to form epoxides or other oxygenated products. Reduction reactions can convert the diene to alkanes or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Electrophilic Addition: Hydrogen halides (e.g., HBr) are commonly used electrophiles.

    Oxidation: Oxidizing agents such as peroxides or osmium tetroxide can be used to oxidize the diene.

    Reduction: Reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium) can be used for reduction reactions.

Major Products Formed

    Electrophilic Addition: The major products are typically halogenated alkenes or alkanes, depending on the reaction conditions.

    Oxidation: Epoxides or diols are common oxidation products.

    Reduction: Alkanes or partially reduced alkenes are typical reduction products.

Scientific Research Applications

1-cyclohexylcyclopenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclohexylcyclopenta-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The delocalized electrons in the diene system can interact with electrophiles, nucleophiles, or radicals, leading to the formation of new chemical bonds. The specific pathways and intermediates depend on the nature of the reagents and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 1-cyclohexylcyclopenta-1,3-diene

1-cyclohexylcyclopenta-1,3-diene is unique due to its specific structural features, including the cyclohexyl group and the cyclopentadiene ring. These features impart distinct reactivity and stability to the compound, making it suitable for specialized applications in organic synthesis and material science.

Properties

CAS No.

52274-31-4

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

cyclopenta-1,3-dien-1-ylcyclohexane

InChI

InChI=1S/C11H16/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,8,10H,1-3,6-7,9H2

InChI Key

AQHXALDLCNTRII-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC2

Origin of Product

United States

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